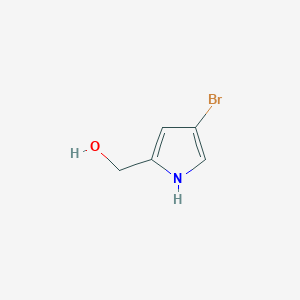

(4-Bromo-1H-pyrrol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1H-pyrrol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c6-4-1-5(3-8)7-2-4/h1-2,7-8H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRWIQCVRURUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717007 | |

| Record name | (4-Bromo-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773871-93-5 | |

| Record name | (4-Bromo-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 1h Pyrrol 2 Yl Methanol and Its Analogs

Direct Bromination Strategies for Pyrrole (B145914) Methanol (B129727) Precursors

A primary strategy for the synthesis of (4-Bromo-1H-pyrrol-2-yl)methanol involves the direct and regioselective bromination of a suitable pyrrole precursor, typically a compound bearing a carbonyl group at the 2-position which can later be reduced to the target methanol.

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, including bromination. However, achieving regioselectivity can be challenging. For the synthesis of 4-bromo substituted pyrroles, the directing effect of substituents on the pyrrole ring is crucial. An electron-withdrawing group at the 2-position, such as a formyl or ester group, deactivates the adjacent 3- and 5-positions towards electrophilic attack, thereby directing the incoming electrophile, in this case, bromine, to the 4-position. nih.gov

Common brominating agents for this purpose include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent also plays a significant role in modulating the reactivity and selectivity of the bromination reaction. researchgate.net For instance, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and tetrahydrofuran (B95107) has been shown to favor bromination at the β-position (C3/C4) of the pyrrole ring. researchgate.net

A key precursor for the target molecule is 4-Bromo-1H-pyrrole-2-carbaldehyde. semanticscholar.orgmasterorganicchemistry.com The synthesis of this intermediate often starts with 2-pyrrolecarboxaldehyde. The formyl group at the 2-position directs the electrophilic bromination to the 4- and 5-positions. By carefully controlling the reaction conditions, selective bromination at the 4-position can be achieved.

Optimization of the bromination reaction is critical to maximize the yield of the desired 4-bromo isomer and minimize the formation of other brominated byproducts. Key parameters for optimization include the choice of brominating agent, solvent, temperature, and reaction time.

N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a solid, easier to handle, and can provide a low, steady concentration of bromine in the reaction mixture, which can enhance selectivity. masterorganicchemistry.com The reaction is typically carried out in solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. nih.gov The use of a catalytic amount of a protic or Lewis acid can sometimes enhance the rate and selectivity of the reaction. researchgate.net

For example, the regioselective α-bromination of ketones with NBS can be effectively catalyzed by p-toluenesulfonic acid (p-TSA) under solvent-free conditions or in the presence of water, where the solvent can influence whether ring bromination or α-bromination occurs. researchgate.net

| Precursor | Brominating Agent | Solvent | Conditions | Major Product | Reference |

| 2-Pyrrolecarboxaldehyde | NBS | Acetonitrile | 0 °C to rt | 4-Bromo-1H-pyrrole-2-carbaldehyde | nih.gov |

| Methyl 1H-pyrrole-2-carboxylate | NBS | Dichloromethane | rt | Methyl 4-bromo-1H-pyrrole-2-carboxylate | smolecule.com |

| 2,5-bis(2-thienyl)pyrrole | NBS | AcOH-THF | Not specified | β,β'-dibrominated product | researchgate.net |

Table 1: Examples of Regioselective Bromination of Pyrrole Precursors

Following the successful bromination to yield 4-Bromo-1H-pyrrole-2-carbaldehyde or its corresponding ester, the final step is the reduction of the carbonyl group. This can be readily achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as methanol or ethanol (B145695) to afford this compound. numberanalytics.commasterorganicchemistry.com For the reduction of the ester, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. masterorganicchemistry.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient approach to construct the pyrrole ring in a single step from simple starting materials. The Paal-Knorr and Hantzsch syntheses are classic examples that can be adapted to produce precursors for this compound.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To synthesize a precursor for this compound, one could envision using a 1,4-dicarbonyl compound that would lead to a pyrrole with a substituent at the 2-position that can be converted to a hydroxymethyl group. For instance, using a 1,4-dicarbonyl compound with an ester or a protected aldehyde group at the appropriate position could yield a 2-carboxyester or 2-formyl pyrrole derivative. Subsequent bromination and reduction would then lead to the target molecule. Recent variations of the Paal-Knorr synthesis utilize catalysts like iron(III) chloride in water, making the process more environmentally friendly. organic-chemistry.org

The Hantzsch pyrrole synthesis is another powerful tool that involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.orgcdnsciencepub.comcdnsciencepub.com This method allows for the synthesis of highly substituted pyrroles. By carefully selecting the starting β-ketoester and α-haloketone, one can construct a pyrrole with the desired substitution pattern. For instance, variations of the Hantzsch synthesis have been developed to produce 2,3-dicarbonylated pyrroles, which are versatile intermediates. wikipedia.org

Modern advancements in both Paal-Knorr and Hantzsch syntheses often employ catalysts to improve yields, shorten reaction times, and enhance regioselectivity.

In the context of the Paal-Knorr synthesis , various Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃, as well as solid-supported catalysts, have been used to promote the cyclization under milder conditions. alfa-chemistry.com L-proline has also been shown to be an effective organocatalyst for this transformation.

For the Hantzsch synthesis , organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used in aqueous media. scirp.org Furthermore, photoredox catalysis has emerged as a modern approach for conducting the Hantzsch synthesis under ambient conditions. thieme-connect.com

| Reaction | Key Reactants | Catalyst | Product Type | Reference |

| Paal-Knorr | 1,4-Dicarbonyl compound, Amine | Iron(III) chloride | N-substituted pyrroles | organic-chemistry.org |

| Paal-Knorr | 1,4-Dicarbonyl compound, Amine | L-proline | Highly functionalized pyrroles | |

| Hantzsch | β-Ketoester, α-Haloketone, Amine | None (classical) | Substituted pyrroles | wikipedia.org |

| Hantzsch | Enaminone, α-Bromo ketone | DABCO (organocatalyst) | Substituted pyrroles | scirp.org |

| Hantzsch | Enaminone, α-Bromo ketone | Ir(ppy)₃ (photocatalyst) | 2,5-Diaryl-substituted pyrroles | thieme-connect.com |

Table 2: Overview of Paal-Knorr and Hantzsch Pyrrole Syntheses and their Catalytic Variations

Derivatization from Pre-functionalized Pyrrole Scaffolds

An alternative and often highly regioselective approach is to start with a pyrrole ring that is already functionalized with either the bromo or the precursor to the methanol group.

One strategy involves starting with a pre-brominated pyrrole, such as 4-bromopyrrole. This can then undergo electrophilic formylation at the 2-position, for instance, through a Vilsmeier-Haack reaction, to yield 4-bromo-1H-pyrrole-2-carbaldehyde. Subsequent reduction of the aldehyde group with a mild reducing agent like sodium borohydride would furnish the desired this compound.

A second, and perhaps more common, strategy begins with a pyrrole-2-carboxylic acid or its ester, such as methyl 1H-pyrrole-2-carboxylate. nih.gov This starting material can be regioselectively brominated at the 4-position using reagents like NBS, as previously discussed, to give methyl 4-bromo-1H-pyrrole-2-carboxylate. smolecule.combldpharm.comchemscene.com The final step is the reduction of the ester group to the primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. masterorganicchemistry.comyoutube.com

| Starting Material | Key Transformation(s) | Reagents | Intermediate/Product | Reference |

| 4-Bromopyrrole | Formylation, Reduction | 1. Vilsmeier reagent2. NaBH₄ | This compound | |

| Methyl 1H-pyrrole-2-carboxylate | Bromination, Reduction | 1. NBS2. LiAlH₄ | This compound | masterorganicchemistry.comsmolecule.com |

| 2-Pyrrolecarboxaldehyde | Bromination, Reduction | 1. NBS2. NaBH₄ | This compound | nih.govnumberanalytics.com |

Table 3: Derivatization Strategies from Pre-functionalized Pyrroles

Introduction of the Hydroxymethyl Moiety

The direct and most prevalent method for introducing the hydroxymethyl group at the C-2 position of the 4-bromo-1H-pyrrole scaffold involves a two-step sequence: formylation followed by reduction.

The initial step is the formylation of a suitable 4-bromopyrrole precursor. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a complex of phosphorus oxychloride and dimethylformamide to introduce a formyl group (-CHO) onto the electron-rich pyrrole ring, predominantly at the C-2 position. orgsyn.org For substrates sensitive to harsh conditions or requiring regioselective control, protecting the pyrrole nitrogen with groups like tosyl (Ts) is a common strategy. nih.gov

The subsequent and final step is the reduction of the resulting 4-bromo-1H-pyrrole-2-carbaldehyde to the target primary alcohol, this compound. This transformation is a standard functional group interconversion in organic synthesis. fiveable.me A variety of reducing agents can be employed, with the choice depending on factors like substrate tolerance, desired selectivity, and reaction scale. fiveable.me

Commonly used reducing agents for this aldehyde-to-alcohol conversion include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like ethanol or methanol. It is effective for reducing aldehydes and ketones without affecting other less reactive functional groups. fiveable.me

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. fiveable.me Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is considered a greener alternative to metal hydrides. fiveable.me

The table below summarizes typical reagents for this key reduction step.

Table 1: Reagents for the Reduction of 4-Bromo-1H-pyrrole-2-carbaldehyde

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones, easy workup. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Very strong, unselective, requires strict anhydrous conditions. |

| Hydrogen (H₂) with Pd/C | Ethanol, Ethyl Acetate | Green method, can sometimes lead to dehalogenation. |

Transformations of Existing Functional Groups to Yield this compound

Beyond the formylation-reduction sequence, this compound can be synthesized by transforming other functional groups already present at the C-2 position of the 4-bromopyrrole ring. This approach offers alternative synthetic pathways, which can be advantageous depending on the availability of starting materials.

The primary precursor for these transformations is often a C-2 carboxylic acid or its ester derivative, such as methyl 4-bromo-1H-pyrrole-2-carboxylate. These compounds can be converted to the desired hydroxymethyl group via reduction.

Reduction of Carboxylic Acids and Esters: Unlike aldehydes, carboxylic acids and their esters require a strong reducing agent for conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. fiveable.me The reaction involves the complete reduction of the carboxyl group to a hydroxymethyl group. For instance, the reduction of methyl 4-bromo-1H-pyrrole-2-carboxylate with LiAlH₄ in an anhydrous solvent like THF would yield this compound.

This method provides a robust alternative to starting from the aldehyde, expanding the range of viable synthetic precursors for the target compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize environmental impact and enhance sustainability. semanticscholar.org While specific green-certified syntheses for this compound are not extensively documented, general strategies for pyrrole synthesis can be readily adapted. nih.govnih.gov

Key green chemistry approaches applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a core principle. Water, ethanol, or water-ethanol mixtures have been successfully used as solvents for the synthesis of various pyrrole derivatives. nih.gov For the reduction of 4-bromo-1H-pyrrole-2-carbaldehyde, using ethanol as a solvent with NaBH₄ is a greener choice than using anhydrous ethers with LiAlH₄.

Catalysis: Employing catalysts can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. nih.govresearchgate.net In the context of the target molecule's synthesis, catalytic hydrogenation for the reduction step is a prime example of a green catalytic process. fiveable.me

Energy Efficiency: Utilizing methods like ultrasound irradiation can increase reaction rates, often at lower temperatures, thereby reducing energy consumption. semanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, are excellent examples of atom-economical processes used in pyrrole synthesis. semanticscholar.org

The table below outlines some green chemistry strategies that could be implemented in the synthetic pathways leading to this compound.

Table 2: Green Chemistry Strategies in Pyrrole Synthesis

| Strategy | Application in Synthesis | Example |

|---|---|---|

| Benign Solvents | Used as the reaction medium to replace hazardous organic solvents. | Using water or ethanol for the synthesis of pyrrole precursors. nih.gov |

| Heterogeneous Catalysis | Facilitates reactions and allows for easy catalyst recovery and reuse. | Using a recyclable solid acid catalyst for the formylation step. |

| Energy Efficiency | Reduces energy consumption by using alternative energy sources. | Applying ultrasound to accelerate the reduction of the aldehyde. semanticscholar.org |

| Catalytic Reduction | Replaces stoichiometric metal hydride reagents with catalytic amounts of metal and H₂. | Hydrogenation of 4-bromo-1H-pyrrole-2-carbaldehyde using H₂/Pd/C. |

By integrating these advanced and sustainable methodologies, the synthesis of this compound can be achieved with greater efficiency and reduced environmental footprint, aligning with the modern imperatives of chemical manufacturing.

Iii. Chemical Reactivity and Synthetic Transformations of 4 Bromo 1h Pyrrol 2 Yl Methanol

Reactivity at the Bromine Center

The carbon-bromine bond on the electron-rich pyrrole (B145914) ring is a key site for synthetic manipulation. The bromine atom can be replaced or engaged in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a leaving group, in this case, the bromide ion. wikipedia.orgbyjus.com While direct nucleophilic aromatic substitution on unactivated aryl halides is typically challenging, the electron-rich nature of the pyrrole ring and specific reaction conditions can facilitate such transformations. The reaction generally proceeds via different mechanisms than the classic SN1 or SN2 pathways seen in aliphatic systems. wikipedia.org For instance, studies on related heterocyclic systems like 3-bromopyridines have shown that C4-selective substitution can be achieved through base-catalyzed isomerization mechanisms involving pyridyne intermediates. researchgate.net In the context of alkylpyrroles, nucleophilic substitution can also occur in the presence of oxygen, proceeding through a mechanism involving the formation of a pyrrolylmethyl intermediate that reacts with available nucleophiles. nih.gov

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Negishi)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of (4-Bromo-1H-pyrrol-2-yl)methanol serves as an excellent handle for these transformations. anu.edu.au Methodologies such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings are widely employed to functionalize brominated aromatic and heteroaromatic compounds. anu.edu.au These reactions typically utilize a transition metal catalyst, most commonly palladium, to facilitate the coupling between the bromopyrrole and a suitable organometallic reagent.

Palladium-Mediated Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for the functionalization of bromopyrroles. rsc.orgresearchgate.net The versatility of palladium catalysis allows for the formation of C-C bonds under relatively mild conditions, with high yields and functional group tolerance. mdpi.com The Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron compound, and the Sonogashira coupling, which uses a terminal alkyne, are particularly prevalent. beilstein-journals.orgarkat-usa.org These reactions provide robust pathways to arylated and alkynylated pyrroles, respectively. The presence of the unprotected hydroxymethyl group is often well-tolerated in these reactions. researchgate.net

Below are representative conditions for Suzuki and Sonogashira couplings based on studies with structurally similar 4-bromo-substituted heterocycles. beilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Substrate | 4-Bromo-heterocycle |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ (2M aq. solution) |

| Solvent | Toluene/Methanol (B129727) |

| Temperature | 80 °C |

Data derived from studies on analogous 4-bromo-6H-1,2-oxazines. beilstein-journals.org

Table 2: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Substrate | 4-Bromo-heterocycle |

| Coupling Partner | Terminal Alkyne (e.g., Trimethylsilylacetylene) |

| Catalyst | PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N) |

| Solvent | Toluene |

| Temperature | Room Temperature |

Data derived from studies on analogous 4-bromo-6H-1,2-oxazines. beilstein-journals.org

Scope and Limitations in Functionalization

The scope of palladium-catalyzed cross-coupling on bromopyrroles is broad, accommodating a wide variety of coupling partners. Both electron-rich and electron-deficient arylboronic acids in Suzuki couplings, as well as various terminal alkynes in Sonogashira reactions, are generally effective. However, limitations can arise. Steric hindrance near the reaction site can impede the reaction, and certain functional groups may require protection or lead to side reactions. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing unwanted by-products. researchgate.netarkat-usa.org For example, in some direct arylation reactions, the choice of base can determine whether direct arylation or ether formation occurs when an unprotected hydroxyl group is present. researchgate.net

Reductive Debromination Studies

The bromine atom can be selectively removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is useful for synthesizing the corresponding pyrrole-2-yl-methanol or as a strategic step in a multi-step synthesis where the bromo group acts as a temporary blocking group. organic-chemistry.org

A common and efficient method for reductive debromination of aryl bromides is catalytic hydrogenation. organic-chemistry.org This reaction is typically performed using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst under neutral conditions. Studies have shown that aryl bromides can be selectively reduced in the presence of other functional groups such as nitro, cyano, or keto groups. organic-chemistry.org Bromides are generally reduced more readily than chlorides, allowing for selective dehalogenation in polychlorobrominated compounds. organic-chemistry.org

In addition to chemical methods, bioreductive approaches have been explored. Microorganisms associated with marine sponges, which naturally produce brominated pyrroles, have been shown to mediate reductive debromination under anaerobic conditions. nih.govasm.org These studies suggest that dehalorespiration, a process where organisms use halogenated compounds as electron acceptors, could be a viable pathway for debromination. nih.gov

Transformations of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the C2-position is a versatile functional handle that can undergo a variety of transformations, most notably oxidation to an aldehyde. This conversion yields 4-bromo-1H-pyrrole-2-carbaldehyde, a key synthetic intermediate for more complex structures like dipyrrins, which are precursors to porphyrin-like molecules. nih.gov The reduction of this aldehyde with reagents like sodium borohydride (B1222165) can, in turn, generate the this compound, highlighting the reversible nature of this transformation. semanticscholar.org

Other potential transformations of the hydroxymethyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Halogenation: Conversion to a chloromethyl or bromomethyl group using reagents like thionyl chloride or phosphorus tribromide, respectively, which can then be used in further nucleophilic substitution reactions.

The reactivity of the hydroxymethyl group is generally tolerant of the bromine substituent at the C4 position, allowing for selective manipulation of the alcohol without disturbing the C-Br bond.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be readily oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. bldpharm.com

Partial oxidation to the corresponding aldehyde, 4-bromo-1H-pyrrole-2-carbaldehyde, can be achieved using mild oxidizing agents. openstax.org Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. openstax.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). The aldehyde product, 4-bromo-1H-pyrrole-2-carbaldehyde, is a known and stable compound, often used in further synthetic steps. nih.govsigmaaldrich.comuni.lu

For a complete oxidation to the carboxylic acid, 4-bromo-1H-pyrrole-2-carboxylic acid, stronger oxidizing agents are required. bldpharm.com Common reagents for this full oxidation include potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in an acidic aqueous solution (e.g., with H₂SO₄), or potassium permanganate (B83412) (KMnO₄). openstax.orgorganic-chemistry.org The reaction often requires heating under reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. organic-chemistry.org

| Target Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| 4-Bromo-1H-pyrrole-2-carbaldehyde (Aldehyde) | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | openstax.org |

| 4-Bromo-1H-pyrrole-2-carboxylic acid (Carboxylic Acid) | Potassium dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Heat under reflux | bldpharm.comorganic-chemistry.org |

| 4-Bromo-1H-pyrrole-2-carboxylic acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Aqueous base, then acid workup | openstax.org |

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in standard esterification and etherification reactions to yield a range of derivatives.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). A common method for achieving this is the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction is typically performed in an aprotic solvent like chloroform (B151607) or dichloromethane at room temperature. nih.gov

Etherification can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A strong base, such as sodium hydride (NaH), is used to generate the alkoxide in an anhydrous solvent like tetrahydrofuran (B95107) (THF). nih.gov The subsequent addition of an alkyl halide (e.g., benzyl (B1604629) bromide or ethyl bromoacetate) leads to the formation of the corresponding ether. nih.gov

Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group (as OH⁻). However, it can be converted into a good leaving group (H₂O) by protonation under strongly acidic conditions. libretexts.orgmasterorganicchemistry.com Treatment of this compound with strong hydrohalic acids like hydrobromic acid (HBr) or hydrochloric acid (HCl) can lead to the nucleophilic substitution of the hydroxyl group to form the corresponding haloalkane. masterorganicchemistry.com

For a primary alcohol such as this compound, this transformation typically proceeds through an Sₙ2 mechanism. masterorganicchemistry.com The alcohol's oxygen atom is first protonated by the strong acid. The halide ion (e.g., Br⁻ or Cl⁻), which is a good nucleophile, then attacks the electrophilic carbon atom, displacing a water molecule and forming the (4-bromo-2-(halomethyl)-1H-pyrrol) product. libretexts.org

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| HBr (conc.) | (4-Bromo-2-(bromomethyl)-1H-pyrrol) | Sₙ2 | masterorganicchemistry.com |

| HCl (conc.) | (4-Bromo-2-(chloromethyl)-1H-pyrrol) | Sₙ2 | masterorganicchemistry.com |

Electrophilic Aromatic Substitution on the Pyrrole Ring (Beyond Bromination)

The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS on this compound is determined by the directing effects of the existing substituents: the bromo group at C4 and the hydroxymethyl group at C2.

Pyrrole Nitrogen: The lone pair on the nitrogen atom strongly activates the ring, directing incoming electrophiles to the ortho (C2, C5) and para (C3, C4) positions relative to itself.

Bromo Group (C4): Halogens are deactivating but ortho-para directing. It directs incoming electrophiles to C3 and C5.

Hydroxymethyl Group (C2): This group is weakly deactivating and acts as a meta-director relative to its position, thus directing towards C4 and C5 (C4 is already substituted).

Considering the combined effects, the C5 position is the most activated site for electrophilic attack, being ortho to the strongly activating nitrogen and para to the bromo group. The C3 position is the next most likely site. Reactions like nitration and Friedel-Crafts acylation are plausible. For instance, nitration can introduce a nitro group, and by-products from syntheses involving similar structures have shown dinitro-substituted pyrrole rings, indicating that such substitutions are feasible. nih.gov Friedel-Crafts acylation, using an acyl chloride and a Lewis acid catalyst like AlCl₃, would introduce an acyl group, likely at the C5 position. organic-chemistry.orgmasterorganicchemistry.com

| Position | Influence from N-H | Influence from C4-Br | Influence from C2-CH₂OH | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C3 | Para (Activating) | Ortho (Directing) | Ortho (Steric Hindrance) | Possible |

| C5 | Ortho (Activating) | Para (Directing) | Meta (Directing) | Most Likely |

N-Alkylation and N-Acylation Reactions of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound can act as a nucleophile, allowing for both N-alkylation and N-acylation reactions. These reactions typically require the deprotonation of the N-H group with a base.

N-Alkylation can be achieved by treating the pyrrole with an alkyl halide in the presence of a base. Common conditions involve using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.org Alternatively, stronger bases like sodium hydride (NaH) can be used.

N-Acylation introduces an acyl group onto the pyrrole nitrogen. This can be performed using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. organic-chemistry.org For example, reaction with benzoyl chloride in an ionic liquid can yield the N-benzoyl derivative. organic-chemistry.org A chemoselective method using thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) has also been reported for indoles and could be applicable to pyrroles. nih.gov Furthermore, N-sulfonylation, a related transformation, is well-documented for pyrroles. For instance, reacting the pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base yields the N-tosylated product, which is often used as a protecting group. nih.govnih.gov

| Reaction Type | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF | 1-Alkyl-(4-bromo-1H-pyrrol-2-yl)methanol | organic-chemistry.org |

| N-Acylation | Acyl Chloride, Base | Various | 1-Acyl-(4-bromo-1H-pyrrol-2-yl)methanol | organic-chemistry.org |

| N-Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Base | Various | 1-Tosyl-(4-bromo-1H-pyrrol-2-yl)methanol | nih.govnih.gov |

Iv. Applications of 4 Bromo 1h Pyrrol 2 Yl Methanol As a Synthetic Building Block

Precursor in Natural Product Total Synthesis

The unique structural motif of the bromopyrrole unit is a recurring feature in a multitude of biologically active natural products, particularly those isolated from marine organisms. Consequently, (4-Bromo-1H-pyrrol-2-yl)methanol and its derivatives are key building blocks in the total synthesis of these complex targets.

Role in Marine Bromopyrrole Alkaloid Synthesis

Marine sponges are a rich source of bromopyrrole alkaloids, a class of compounds exhibiting a wide range of biological activities including antimicrobial, anti-biofilm, and anticancer properties. researchgate.net The synthesis of these alkaloids and their analogues often relies on brominated pyrrole (B145914) precursors. For instance, 4-bromo-1H-pyrrole-2-carbaldehyde is a documented starting material for producing bromopyrrole alkaloids with insecticidal activity. researchgate.net

Furthermore, the related compound, 4-bromo-1H-pyrrole-2-carboxylic acid, which can be synthesized from this compound via a two-step oxidation, is a key component in the synthesis of Nα-(4-bromopyrrolyl-2-carbonyl)-l-homoarginine. acs.org This molecule is considered a putative biogenetic precursor of the wider family of pyrrole-imidazole alkaloids. acs.org The general strategy underscores the importance of the 4-bromopyrrole-2-carbonyl scaffold in accessing this family of natural products.

A prominent subgroup of marine alkaloids, the tambjamines, are characterized by a pyrrolylpyrromethene core. Synthetic routes toward tambjamines and the related prodiginine antibiotics frequently employ brominated pyrrole aldehydes as key building blocks to construct the characteristic bipyrrole structure. nih.govresearchgate.net

Table 1: Examples of Bromopyrrole Precursors in Marine Alkaloid Synthesis

| Precursor | Target Alkaloid Class/Molecule | Synthetic Significance | References |

|---|---|---|---|

| 4-Bromo-1H-pyrrole-2-carbaldehyde | Bromopyrrole Alkaloids | Direct precursor for insecticidal alkaloids. | researchgate.net |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Pyrrole-Imidazole Alkaloids | Used to synthesize Nα-(4-bromopyrrolyl-2-carbonyl)-l-homoarginine, a putative precursor. | acs.org |

Synthesis of Complex Polycyclic Pyrrole Structures

Beyond linear or simple dimeric alkaloids, the 4-bromopyrrole scaffold is integral to the assembly of intricate polycyclic systems, such as porphyrins and their analogues. Dipyrromethanes, which are immediate precursors to porphyrins, are typically synthesized via the acid-catalyzed condensation of a pyrrole with an aldehyde. By analogy, the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with pyrrole serves as a pathway to asymmetrically substituted dipyrromethanes, which are then used to build specifically functionalized porphyrin macrocycles. google.comgoogle.com

The N-protected form, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, has been used as an intermediate in the synthesis of tetrahydrodipyrrins, which are partially reduced dipyrromethene structures that form the core of synthetic chlorins and bacteriochlorins. nih.gov Additionally, the scaffold is employed in building the three-ring systems related to the prodigiosin (B1679158) family of antibiotics, which are known for their potent cytotoxic activities. rsc.org

Intermediate in the Development of Heterocyclic Compounds

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. biolmolchem.comresearchgate.net The ability to use this compound to generate diverse heterocyclic structures makes it a valuable tool for drug discovery programs. sunderland.ac.uk

Construction of Fused Pyrrole Systems

The reactivity of the pyrrole core and its substituents can be harnessed to construct fused polycyclic systems. For example, pyrrole-2,3-diones, which can be prepared from simpler pyrrole precursors, act as versatile dienes in hetero-Diels-Alder reactions. This strategy allows for the assembly of complex, tetracyclic alkaloid-like frameworks such as pyrano[4,3-b]pyrroles and rsc.orgoxazino[4′,5′:2,3]pyrrolo[1,2-a]quinoxalines. nih.gov The bromine atom on the initial pyrrole can be retained through the synthesis, offering a handle for further diversification of the final fused product. Such fused systems are central to natural products like the lamellarin alkaloids, which possess a pyrrolo[2,1-a]isoquinoline (B1256269) core. researchgate.net

Synthesis of Pyrrole-Containing Scaffolds for Medicinal Chemistry Research

The development of new therapeutic agents often involves the synthesis of compound libraries based on a central, biologically active scaffold. sunderland.ac.ukalliedacademies.org this compound, via its aldehyde, provides access to a wide range of pyrrole-containing structures. The aldehyde can undergo condensation reactions with various nucleophiles, while the bromine atom can be functionalized through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This orthogonal reactivity allows for the systematic generation of diverse molecular architectures around the pyrrole core, which can then be screened for biological activity.

Contribution to Advanced Organic Materials Research

The electronic properties of the pyrrole ring make it an attractive component for advanced organic materials. The synthetic accessibility of functionalized pyrroles like this compound allows for the rational design of materials with tailored optical and electronic properties, such as dyes, sensors, and polymers.

The most significant application in this area is in the synthesis of Boron-Dipyrromethene (BODIPY) dyes. thermofisher.com These fluorophores are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. thermofisher.com The standard synthesis involves the condensation of two pyrrole units with an aldehyde to form a dipyrromethane, which is then oxidized to a dipyrromethene and complexed with a BF₂ unit. nih.gov

4-Bromo-1H-pyrrole-2-carbaldehyde is an ideal precursor for creating bromo-substituted BODIPY dyes. The bromine atom has a significant impact on the photophysical properties of the dye, often promoting intersystem crossing and enabling applications in photodynamic therapy or as triplet sensitizers. Furthermore, the bromine serves as a reactive site for post-synthetic modification, allowing the BODIPY dye to be incorporated into larger molecular systems, polymers, or attached to biomolecules for sensing applications. nih.gov

Table 2: Role of the 4-Bromopyrrole-2-carbaldehyde Scaffold in BODIPY Dye Synthesis

| Synthetic Step | Role of 4-Bromo-1H-pyrrole-2-carbaldehyde | Resulting Feature | Potential Application | References |

|---|---|---|---|---|

| Condensation | Acts as the aldehyde component that links two pyrrole units. | Forms the core dipyrromethene structure of the dye. | Core fluorophore synthesis. | nih.govunc.edu |

| Halogenation | Introduces a bromine atom onto the BODIPY core. | Modifies photophysical properties (e.g., enhances phosphorescence). | Photodynamic therapy, triplet sensitizers. | nih.gov |

###

This compound is a versatile heterocyclic compound that holds significant potential as a building block in the synthesis of complex organic molecules. Its structure is characterized by a pyrrole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This unique combination of functional groups—a reactive halogen atom and a modifiable alcohol—makes it an attractive starting material for the construction of a variety of functional pyrrole-based architectures and for integration into larger conjugated systems. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, while the hydroxymethyl group can be oxidized or otherwise modified to introduce further complexity.

####4.3.1. Integration into Conjugated Systems

The presence of a bromine atom on the pyrrole ring of this compound is a key feature that enables its use in the synthesis of conjugated systems. This halogen allows the molecule to participate in a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of extended π-systems. These reactions facilitate the connection of the pyrrole unit to other aromatic or unsaturated moieties, leading to the formation of oligomers and polymers with tailored electronic and photophysical properties.

While direct studies on this compound are not extensively documented, the reactivity of similar bromo-substituted pyrroles in cross-coupling reactions is well-established. It is often advantageous to protect the reactive N-H and hydroxyl groups prior to coupling to prevent side reactions and improve yields. For instance, the N-H group can be protected with a tosyl (Ts) or a Boc (tert-butyloxycarbonyl) group, and the hydroxyl group can be protected as a silyl (B83357) ether. Following the cross-coupling reaction, these protecting groups can be removed to yield the desired functionalized pyrrole.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide, is a widely used method for forming C-C bonds. In the context of this compound (or its protected derivatives), this reaction can be used to introduce aryl or heteroaryl substituents at the 4-position of the pyrrole ring. For example, coupling with an arylboronic acid would yield a 4-aryl-1H-pyrrol-2-yl)methanol derivative, thereby extending the conjugation. The Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been shown to proceed efficiently in the presence of a palladium catalyst such as Pd(dppf)Cl₂, demonstrating the feasibility of such transformations on similar heterocyclic systems. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. This method is also applicable to bromo-pyrroles and offers a complementary approach to the Suzuki coupling for the formation of C-C bonds. Pyrrolylsulfonium salts have been introduced as effective pseudohalide coupling partners in Stille reactions, highlighting the versatility of coupling strategies for pyrrole functionalization. bath.ac.uk

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the this compound scaffold, creating a linear extension of the π-system. Such reactions have been successfully performed on other bromo-substituted heterocycles, such as 4-bromo-6H-1,2-oxazines, indicating the potential for similar reactivity with bromo-pyrroles. researchgate.net

Below is a table summarizing the potential cross-coupling reactions for a protected form of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-pyrrole derivative |

| Stille | Arylstannane | Pd(PPh₃)₄ | 4-Aryl-pyrrole derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-pyrrole derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-pyrrole derivative |

####4.3.2. Design of Functional Pyrrole-Based Architectures

The strategic functionalization of this compound allows for the design and synthesis of a diverse range of functional pyrrole-based architectures. These architectures are of interest in materials science, medicinal chemistry, and supramolecular chemistry due to the unique properties imparted by the pyrrole ring.

One important class of molecules that can be accessed from bromo-pyrrole precursors are dipyrrins and porphyrins. These multi-pyrrolic structures are known for their strong light absorption and emission properties and are used in applications such as photodynamic therapy and as fluorescent probes. nih.gov For instance, 4-bromo-2-formyl-1-tosyl-1H-pyrrole, a derivative of the title compound, serves as a key intermediate in the synthesis of such complex macrocycles. nih.gov The formyl group, which can be obtained by oxidation of the hydroxymethyl group of this compound, is crucial for the condensation reactions that lead to the formation of these larger systems.

The synthesis of dipyrromethanes, which are precursors to porphyrins, often involves the acid-catalyzed reaction of a pyrrole with an aldehyde. nih.gov By first converting this compound to its corresponding aldehyde, it can be reacted with another pyrrole unit to form a bromo-substituted dipyrromethane. This intermediate can then undergo further reactions, such as a subsequent cross-coupling at the bromo position, to build even more complex and functionalized porphyrinoid structures.

The table below outlines a hypothetical synthetic sequence for the construction of a functionalized dipyrromethane starting from this compound.

| Step | Reaction | Reagents (Typical) | Intermediate/Product |

| 1 | Protection of N-H | TsCl, NaH | N-Tosyl-(4-bromo-1H-pyrrol-2-yl)methanol |

| 2 | Oxidation | PCC or MnO₂ | N-Tosyl-4-bromo-1H-pyrrole-2-carbaldehyde |

| 3 | Condensation | Pyrrole, TFA (cat.) | Bromo-substituted dipyrromethane |

| 4 | Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted dipyrromethane |

Furthermore, the ability to introduce different functional groups at the 4-position via cross-coupling, combined with the potential for modification at the hydroxymethyl and N-H positions, allows for the fine-tuning of the electronic and steric properties of the resulting pyrrole-based architectures. This modular approach is highly valuable for developing materials with specific functions, such as sensors, organic electronics, and catalysts.

V. Biosynthetic Insights and Structural Relationship to Natural Products

Occurrence and Isolation of Related Bromopyrrole Alkaloids from Marine Organisms

Bromopyrrole alkaloids are a significant class of marine natural products, primarily isolated from marine sponges, particularly from the genera Agelas, Axinella, and Stylissa. researchgate.netnih.govplos.org These organisms are prolific producers of a wide array of secondary metabolites, with over 140 different bromopyrrole derivatives having been identified from more than 20 sponge species. researchgate.net The isolation of these compounds is typically achieved through a series of chromatographic techniques.

The general workflow for isolating bromopyrrole alkaloids begins with the collection and extraction of the marine sponge material. The crude extract, which contains a complex mixture of compounds, is then subjected to a bioassay-guided fractionation process. plos.orgmdpi.com This involves separating the extract into fractions using methods like liquid-liquid partitioning and column chromatography. Each fraction is then tested for biological activity, such as antimicrobial or cytotoxic effects. The active fractions are further purified using high-performance liquid chromatography (LC-MS) to isolate the individual compounds. plos.orgresearchgate.net

A variety of bromopyrrole alkaloids have been isolated from different marine sponges. For instance, the Okinawan marine sponges of the genus Agelas have yielded eighteen distinct alkaloids, including both monomeric and dimeric forms. nih.gov Similarly, the Caribbean sponge Agelas dispar was found to produce two new bromopyrrole alkaloids, dispyrin (B1258187) and dibromoagelaspongin methyl ether. nih.gov The sponge Stylissa massa from Sri Lankan waters has been a source for sceptrin, hymenin, and manzacidin A/C. plos.org

The following interactive table provides a summary of some bromopyrrole alkaloids and the marine organisms from which they were isolated.

| Alkaloid | Marine Organism | Reference |

| Mauritiamine | Agelas mauritiana | researchgate.net |

| Pseudoceratidine | Pseudoceratina purpurea | researchgate.net |

| Ageladine A | Agelas nakamurai | mdpi.com |

| Sceptrin | Stylissa massa | plos.org |

| Hymenidin | Stylissa massa | plos.org |

| Manzacidin A/C | Stylissa massa | plos.org |

| Dispyrin | Agelas dispar | nih.gov |

| Dibromoagelaspongin methyl ether | Agelas dispar | nih.gov |

| Oroidin | Agelas oroides | researchgate.net |

Proposed Biosynthetic Pathways Incorporating Pyrrole (B145914) Alcohol Motifs

The biosynthesis of bromopyrrole alkaloids is a topic of significant scientific interest, with several proposed pathways. A central precursor in many of these hypotheses is a pyrrole-2-carboxylate unit. mdpi.comresearchgate.net One major proposed pathway involves the dehydrogenation of proline to form a pyrrole-2-carboxylate moiety, which is often tethered to a carrier protein. mdpi.comresearchgate.net This pyrrolyl-2-carboxyl-S-carrier protein can then act as an acyl donor in subsequent enzymatic reactions. researchgate.net

The incorporation of bromine atoms into the pyrrole ring is thought to occur via oxidative halogenation, catalyzed by haloperoxidase enzymes. researchgate.net These enzymes utilize hydrogen peroxide to generate reactive hypobromite (B1234621) equivalents that can then brominate the electron-rich pyrrole ring, leading to the formation of 4-bromo- and 4,5-dibromopyrrolyl-2-carboxylate scaffolds. researchgate.net

While the direct biosynthetic pathway to (4-Bromo-1H-pyrrol-2-yl)methanol is not explicitly detailed in the reviewed literature, the formation of related structures suggests a plausible route. The pyrrole-2-carboxylate intermediate could undergo reduction to form the corresponding alcohol. This is supported by synthetic organic chemistry principles where carboxylic acids can be reduced to alcohols. For instance, the reduction of a related ketone intermediate using LiBH4 has been reported to yield a secondary alcohol in the synthesis of bromopyrrole alkaloid derivatives. researchgate.net

The pyrrole-imidazole alkaloids, a large subgroup of bromopyrrole alkaloids, are believed to be biosynthesized from a halogenated pyrrolyl-2-carboxyl-S-PCP and an amino acid like L-arginine or L-homoarginine. researchgate.net Subsequent enzymatic steps, including oxidation, decarboxylation, and cyclization, would then lead to the final complex alkaloid structures. researchgate.net The diversity of these alkaloids can be further expanded through the mixing of different biosynthetic pathways, leading to "shunt metabolites". nih.gov

Structural Elucidation Methodologies for Related Natural Products

The determination of the complex structures of bromopyrrole alkaloids and other natural products relies heavily on a combination of modern spectroscopic techniques. grantome.comslideshare.netslideshare.net The primary methods employed for structural elucidation include:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its elemental composition. grantome.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in deducing the molecular formula. Fragmentation patterns observed in techniques like electron impact ionization (EIMS) can provide valuable clues about the structure of the molecule. grantome.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups, by detecting their characteristic vibrational frequencies. grantome.comlkouniv.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can indicate the presence of conjugated systems, which are common in pyrrole-containing compounds. grantome.com

X-ray Crystallography: When a suitable single crystal of the natural product can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule. mdpi.com

In addition to these spectroscopic methods, chemical derivatization techniques can be employed to aid in structure elucidation. grantome.comlkouniv.ac.in For example, acetylation can be used to determine the number of hydroxyl or amino groups present in a molecule. lkouniv.ac.in

The following table summarizes the key spectroscopic techniques and their primary applications in the structural elucidation of alkaloids.

| Spectroscopic Technique | Information Provided |

| 1D NMR (¹H, ¹³C) | Chemical environment of individual atoms |

| 2D NMR (COSY, HMBC, HMQC) | Connectivity between atoms |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| UV-Vis Spectroscopy | Presence of conjugated systems |

| X-ray Crystallography | Absolute three-dimensional structure |

Biomimetic Synthesis Strategies for Natural Product Derivatives

Biomimetic synthesis is a powerful strategy in organic chemistry that aims to mimic the biosynthetic pathways of natural products to create complex molecules in the laboratory. This approach can provide insights into the natural formation of these compounds and can also be used to generate novel derivatives with potentially enhanced biological activities.

In the context of bromopyrrole alkaloids, biomimetic strategies often focus on replicating key proposed biosynthetic transformations. For example, a bioinspired approach has been used to mimic the putative biosynthetic process for the formation of the cyclopentane (B165970) ring found in some pyrrole-imidazole alkaloids. nih.gov

The synthesis of derivatives of natural products like Ageladine A has been a significant area of research. mdpi.com By synthesizing various analogs of the natural product, researchers can investigate the structure-activity relationships and identify the key structural features responsible for its biological activity. mdpi.com This can lead to the development of more potent and selective therapeutic agents.

One example of a synthetic transformation that mirrors a potential biosynthetic step is the Dess-Martin oxidation of a secondary alcohol to the corresponding ketone, which was utilized in the synthesis of a bromopyrrole alkaloid derivative. researchgate.net This ketone could then be a versatile intermediate for further chemical modifications.

While specific biomimetic syntheses starting from this compound are not detailed in the provided search results, the principle of using simple, biosynthetically relevant building blocks to construct more complex natural product derivatives is a common theme in this field of research.

Vi. Mechanistic and Pre Clinical Biological Research for Pyrrole Derivatives Non Clinical Focus

Role as a Scaffold in Structure-Activity Relationship (SAR) Studies

The pyrrole (B145914) nucleus is a highly versatile template for generating diverse lead compounds, making it a focal point for structure-activity relationship (SAR) studies. bohrium.comnih.gov SAR investigations are crucial for optimizing lead compounds to enhance potency, selectivity, and drug-like properties. mdpi.com By systematically modifying the substituents on the pyrrole ring, researchers can elucidate key pharmacophoric features required for biological activity. nih.gov

For instance, in the development of antibacterial agents, SAR studies have shown that the nature and position of substituents on the pyrrole core significantly influence efficacy. acgpubs.org Studies on 1,2,3,4-tetrasubstituted pyrroles revealed that while these compounds were generally active against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, the introduction of weakly electron-deficient halogens did not substantially alter the activity spectrum. acgpubs.org In another series of pyrrolamides targeting DNA gyrase, SAR exploration of the pyrrole, piperidine, and heterocycle segments led to compounds with enhanced cellular activity. mdpi.com Specifically, a 3,4-dichloropyrrole derivative was identified as having the best in vitro potency against Staphylococcus aureus. mdpi.com

Similarly, in the pursuit of antitubercular agents, a 1,5-diarylpyrrole scaffold has been extensively studied. nih.gov Aided by molecular modeling, SAR studies on these compounds have led to the identification of promising lead structures for combating tuberculosis (TB). nih.gov For pyrrole-2-carboxamides designed as MmpL3 inhibitors, SAR analysis demonstrated that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, greatly improved anti-TB activity. acs.org

The anti-malarial potential of pyrrole-based compounds has also been refined through SAR. Research on a series of inhibitors targeting the P. falciparum cGMP-dependent protein kinase (PfPKG) involved modifying key pharmacophores to explore chemical diversity and understand the ideal core scaffold. malariaworld.orgnih.gov These studies are essential for establishing a rational strategy for subsequent lead optimization. malariaworld.orgnih.gov

In Vitro Studies on Mechanistic Aspects of Biological Activity

In vitro studies are fundamental to understanding how pyrrole derivatives exert their biological effects at a molecular level. These assays allow for the investigation of specific interactions with biological targets like enzymes and receptors, providing crucial mechanistic insights.

Pyrrole derivatives have been identified as inhibitors of a wide range of enzymes, a property central to their therapeutic potential. benthamdirect.com The mechanism often involves the pyrrole scaffold positioning key functional groups to interact with the enzyme's active site.

Kinases: Functionalized pyrrole scaffolds are prominent chemotypes for designing protein kinase inhibitors. nih.govmdpi.com Several pyrrole-containing drugs, such as Sunitinib, target multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby exerting antiangiogenic and antiproliferative effects. nih.govmdpi.com Other examples include Ulixertinib, a potent and selective inhibitor of ERK1/2, and pyrrolo[2,3-d]pyrimidines which have shown nanomolar inhibition of VEGFR-2. nih.govnih.gov Docking studies have confirmed that the pyrrolo[2,3-d]pyrimidine core can establish crucial hydrogen bonds within the ATP binding pocket of kinases like EGFR. nih.gov

DNA Gyrase and Topoisomerases: Pyrrolamides are a class of antibacterial compounds that target DNA gyrase, an essential bacterial enzyme. mdpi.com Inhibition disrupts DNA synthesis, leading to cell death. mdpi.com One derivative, a hydroxyisopropyl pyridazine (B1198779) pyrrolamide, demonstrated exceptional potency against drug-resistant bacteria by inhibiting DNA gyrase (GyrB)/ParE. mdpi.com

Cyclooxygenases (COX): Several pyrrole-based compounds are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes. nih.gov Tolmetin and Ketorolac are classic examples. nih.govrsc.org More recent research has focused on developing selective COX-2 inhibitors to minimize gastrointestinal side effects, with N-pyrrolylcarboxylic acids and certain fused pyrrole derivatives showing potent and selective activity. nih.govnih.gov Docking studies have helped to elucidate the binding modes of these compounds within the COX-2 active site. nih.govnih.gov

Cholinesterases: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.gov Studies have identified 1,3-diaryl-pyrrole derivatives as selective BChE inhibitors. nih.govnih.gov Kinetic studies combined with molecular docking revealed that one potent compound, 3p , inhibits BChE in a mixed competitive mode, interacting with residues in both the catalytic site and peripheral pockets. nih.govresearchgate.net

The table below summarizes the enzyme inhibitory activities of various pyrrole derivatives.

| Compound Class/Example | Target Enzyme | Biological Activity | IC₅₀/MIC Values |

| Sunitinib | VEGFR, PDGFR | Anticancer | - |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | Anticancer | 11.9 nM (Compound 13a) |

| Pyrrolamides | DNA Gyrase (GyrB)/ParE | Antibacterial | IC₅₀: 49 nM; MIC: 0.008 µg/mL (vs. S. aureus) |

| Tolmetin, Ketorolac | COX-1/COX-2 | Anti-inflammatory | - |

| 1,3-diaryl-pyrrole (3p ) | Butyrylcholinesterase (BChE) | Cholinesterase Inhibition | IC₅₀: 1.71 µM |

This table is for illustrative purposes and includes data for representative compounds.

Receptor-ligand binding assays are used to evaluate the interaction of compounds with cellular receptors, which is often the initial step in a signaling cascade. revvity.com While detailed receptor binding studies for many pyrrole derivatives are proprietary or less commonly published than enzyme inhibition data, the inhibition of receptor tyrosine kinases inherently involves binding to the receptor. nih.gov For example, the activity of drugs like Sunitinib and Vorolanib is predicated on their ability to bind to the ATP-binding site of receptors such as VEGFR and PDGFR. nih.gov

Beyond kinase receptors, some studies have explored the interaction of pyrrole derivatives with other receptor types. For instance, research into isochromeno[4,3-c]pyrazol-5(1H)-one derivatives, which can be conceptually related to fused pyrrole systems, included evaluation of their binding to benzodiazepine (B76468) receptors. nih.gov Such studies are critical for identifying the direct molecular targets of new chemical entities and understanding their potential pharmacological profiles.

Investigation into Antimicrobial Potential of Pyrrole-Based Compounds

The pyrrole heterocycle is a structural component of many natural and synthetic compounds with significant antimicrobial activity. nih.govresearchgate.net The rise of multidrug-resistant bacteria has intensified the search for new antibacterial agents, with pyrrole derivatives emerging as a promising class. acgpubs.orgnih.gov

Halogenated pyrroles, in particular, are found in many bacterial secondary metabolites with potent biological activity. nih.gov Natural products like pyoluteorin (B1679884) and pyrrolomycin serve as inspiration for synthetic efforts. nih.govnih.gov The antimicrobial potential of the pyrrole scaffold is broad, with activity demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov

Several studies have synthesized and screened novel pyrrole derivatives for antimicrobial efficacy.

One study reported a series of pyrrole derivatives where compound 3d showed activity against E. coli and S. aureus comparable to the standard drug Ciprofloxacin at a concentration of 100 μg/mL. researchgate.netscielo.org.mx

Another investigation of 1,2,3,4-tetrasubstituted pyrroles found that compounds 4, 11, and 12 exhibited promising antibacterial activity against Gram-positive S. aureus and B. cereus. acgpubs.org

Pyrrolamides function as potent antibacterials by inhibiting the essential bacterial enzyme DNA gyrase. mdpi.com

Marinopyrrole derivatives have shown potential as antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The table below presents the antimicrobial activity of selected pyrrole derivatives.

| Compound/Derivative | Target Organism(s) | Activity/Measurement |

| Compound 3d | E. coli, S. aureus | Zone of inhibition: 22 mm (E. coli), 15 mm (S. aureus) |

| Compound 3e | A. niger, C. albicans | Equipotent to Clotrimazole (antifungal) |

| Compounds 4, 11, 12 | S. aureus, B. cereus | Promising activity against Gram-positive bacteria |

| Marinopyrrole A derivative | MRSA, MRSE, MSSA | MIC: 8 ng/mL (MRSE), 0.125 µg/mL (MSSA) |

Data is sourced from specific studies and represents a selection of findings. mdpi.comacgpubs.orgresearchgate.netscielo.org.mx

Research on Anti-inflammatory and Antiproliferative Properties of Analogues

The pyrrole scaffold is a cornerstone in the development of agents targeting inflammation and cell proliferation, two processes that are often interlinked in diseases like cancer. nih.govnih.gov

Anti-inflammatory Properties: The anti-inflammatory potential of pyrrole derivatives is well-established, with drugs like Tolmetin and Carprofen used clinically. nih.govrsc.org Research continues to build on this foundation. For instance, a series of N-pyrrolylcarboxylic acids were reported as potent COX-2 inhibitors, and other fused pyrrole derivatives have shown significant anti-inflammatory activity comparable to diclofenac (B195802) in animal models. nih.gov The mechanism of many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. nih.gov Some pyrrole derivatives have also been shown to inhibit the pro-inflammatory cytokine TNF-α. nih.gov

Antiproliferative Properties: The pyrrole ring is a key structural feature in numerous anticancer agents. nih.govmdpi.com Its derivatives exert antiproliferative effects through various mechanisms, including:

Kinase Inhibition: As previously discussed, drugs like Sunitinib inhibit receptor tyrosine kinases that are crucial for cancer cell growth and angiogenesis. nih.govmdpi.com

Induction of Apoptosis: Some pyrrole derivatives can trigger programmed cell death. For example, certain analogues induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases. nih.gov

Cell Cycle Arrest: Novel pyrrole hydrazones have been shown to cause cell cycle arrest in the S phase in human melanoma cells, thereby halting proliferation. nih.gov One such compound, 1C , exhibited an IC₅₀ of 44.63 µM and a selectivity index of 3.83 for melanoma cells. nih.gov

Inhibition of Histone-Modifying Enzymes: Thieno[3,2-b]pyrrole derivatives have been investigated as competitive inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers. nih.gov

Cytotoxicity assays against various cancer cell lines are standard for evaluating antiproliferative potential. For example, newly synthesized pyrrole derivatives were tested against human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines, with some compounds demonstrating dose- and time-dependent cytotoxic activity. nih.govmdpi.com

Molecular Design and Lead Optimization for Biologically Relevant Scaffolds

The journey from a hit compound to a clinical candidate relies heavily on molecular design and lead optimization. The pyrrole scaffold provides a robust and adaptable framework for this process. nih.govnih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are frequently employed alongside chemical synthesis to guide the design of more potent and selective molecules. malariaworld.orgnih.gov

Examples of this rational design approach include:

Antimalarials: The structure of PfPKG bound to a pyrrole inhibitor was solved, enabling computational modeling to understand SAR and devise a strategy for lead optimization. malariaworld.orgnih.gov

Anticancer Agents: Based on the binding mode of the VEGFR-2 inhibitor Sorafenib, a series of pyrrolo[2,3-d]pyrimidines were designed and synthesized, resulting in compounds with nanomolar inhibitory potency. nih.gov Similarly, lead compounds targeting EGFR have been modified by altering the core heterocyclic system to pyrrole, pyrrolopyrimidine, and other fused systems to improve activity. nih.gov

Antimicrobials: To overcome the cytotoxicity of the natural anticancer and antibacterial agent pyrrolomycin, new analogues were designed and synthesized. The addition of a nitro substituent resulted in compounds with stronger inhibition of colon and breast cancer cell lines. nih.gov In the fight against tuberculosis, a structure-guided design based on the crystal structure of the MmpL3 enzyme led to the development of highly potent pyrrole-2-carboxamide inhibitors. acs.org

This iterative cycle of design, synthesis, and biological testing is fundamental to modern drug discovery and has been successfully applied to the pyrrole scaffold to develop compounds targeting a wide range of diseases. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-Bromo-1H-pyrrol-2-yl)methanol. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model the behavior of pyrrole derivatives with a high degree of accuracy. nih.govnih.govrsc.org

The electronic structure of this compound is significantly influenced by its substituents. The pyrrole ring is an electron-rich aromatic system. The bromine atom at the 4-position acts as an electron-withdrawing group through induction, while the hydroxymethyl group at the 2-position also influences the electron distribution.

DFT calculations can be employed to determine key electronic properties. researchgate.net Frontier Molecular Orbital (FMO) analysis, for instance, helps in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule indicate the most probable sites for electrophilic and nucleophilic attack. For pyrrole derivatives, the HOMO is typically localized on the pyrrole ring, while the LUMO distribution can be influenced by substituents.

Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the charge distribution and highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the region around the oxygen and nitrogen atoms is expected to have a negative potential, making them susceptible to electrophilic attack, while the hydrogen of the N-H group will show a positive potential.

A summary of typical electronic properties that can be calculated for this compound is presented in the table below.

| Property | Description | Typical Calculated Value for a Substituted Pyrrole |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 to 3.0 D |

| NPA Charges | Natural Population Analysis charges on specific atoms, indicating local electron density. | N: ~ -0.5, O: ~ -0.7, Br: ~ -0.1 |

Note: The values presented are illustrative and based on general findings for similar pyrrole derivatives. Specific values for this compound would require dedicated calculations.

The flexibility of the hydroxymethyl group in this compound gives rise to different conformations. Conformational analysis, the study of the energetics between different rotational isomers (rotamers), is crucial for understanding the molecule's preferred three-dimensional structure. lumenlearning.comlibretexts.org The rotation around the single bond connecting the pyrrole ring and the hydroxymethyl group leads to various conformers. The relative stability of these conformers is determined by steric and electronic effects. libretexts.org For substituted prolines, which also feature a five-membered ring, both steric and stereoelectronic factors are known to determine the relative stability of different conformers. nih.gov In the case of 2-acylpyrroles, syn and anti-conformers have been studied, with the formation of hydrogen-bonded dimers stabilizing the syn-conformation. longdom.org

Tautomerism is another important aspect to consider for pyrrole derivatives. While this compound itself is less prone to common keto-enol tautomerism, related pyrrole structures can exhibit this phenomenon, which can be investigated using computational methods. frontiersin.org For instance, the tautomeric equilibrium between different forms can be significantly influenced by the solvent environment, a factor that can be modeled using quantum chemical calculations. frontiersin.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. rsc.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, computational studies could explore various reactions, such as electrophilic substitution on the pyrrole ring, oxidation of the methanol (B129727) group, or reactions involving the N-H bond.

For example, in a hypothetical reaction, DFT calculations could be used to:

Locate Transition States: Identify the geometry and energy of the transition state structure, which is the highest point on the reaction coordinate.

Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur.

Analyze Reaction Intermediates: Characterize the structure and stability of any intermediates formed during the reaction.

Recent advancements have even enabled the use of quantum chemical calculations to trace back reaction paths for the prediction of reactants from a target product. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (e.g., in solution or a solid state). MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Aggregation: The tendency of molecules to self-assemble or form dimers and larger aggregates in solution. The crystal packing of (4-fluorophenyl)(1H-pyrrol-2-yl)methanone, for instance, is stabilized by N—H···O intermolecular interactions, leading to centrosymmetric dimers. nih.gov

Interactions with Biomolecules: How the molecule might bind to a biological target, such as an enzyme or receptor.

In Silico ADMET and Physicochemical Property Predictions for Analogues

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.gov In silico methods provide a rapid and cost-effective way to predict these properties for analogues of this compound. researchgate.netscienceopen.comresearchgate.net

Various software tools and web servers can predict a range of physicochemical and ADMET properties based on the molecule's structure. These predictions can help to identify potential liabilities and guide the design of new analogues with improved drug-like properties. nih.gov

A table of predictable ADMET and physicochemical properties for analogues of this compound is provided below.

| Property | Description | Importance |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Affects absorption, distribution, and metabolism. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Important for drugs targeting the brain. |

| CYP450 Inhibition | Inhibition of cytochrome P450 enzymes, which are key for drug metabolism. | Can lead to drug-drug interactions. |

| hERG Inhibition | Inhibition of the human Ether-à-go-go-Related Gene potassium channel. | A major cause of drug-induced cardiac toxicity. |